

Application Notes and Protocols for GSK2879552 in Xenograft Mouse Models

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Compound of Interest

Compound Name: GSK2879552

Cat. No.: B1139488

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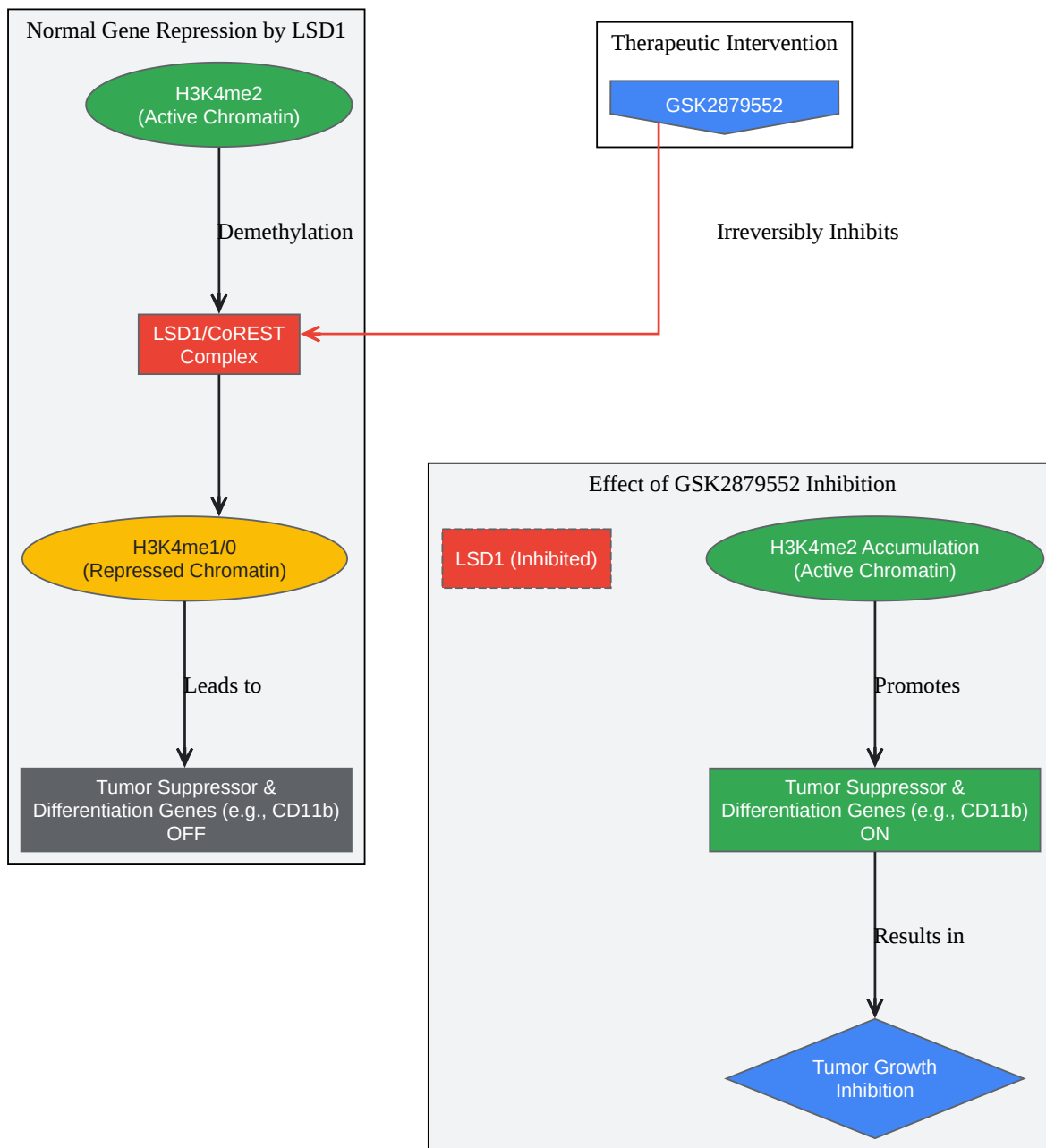
For Researchers, Scientists, and Drug Development Professionals

Introduction and Mechanism of Action

GSK2879552 is a potent, selective, and orally bioavailable small molecule that acts as an irreversible, mechanism-based inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), marks associated with active transcription.[4] By demethylating H3K4, LSD1 typically functions as a transcriptional co-repressor, silencing the expression of target genes, including tumor suppressors.[5]

In various cancers, such as Small Cell Lung Cancer (SCLC) and Acute Myeloid Leukemia (AML), LSD1 is overexpressed and contributes to oncogenesis by suppressing differentiation and promoting proliferation.[4][6] The irreversible inhibition of LSD1 by **GSK2879552** leads to an accumulation of H3K4me2 at target gene promoters, reactivating the expression of silenced tumor suppressor and differentiation-associated genes.[5] This re-expression of key genes can induce cellular differentiation, inhibit proliferation, and ultimately lead to potent antitumor activity in preclinical xenograft models.[6][7]

Signaling Pathway of GSK2879552 Action



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Caption: Mechanism of **GSK2879552**-mediated inhibition of LSD1.

Data Presentation

Table 1: In Vitro Activity of GSK2879552

| Cell Line Type | Number of Cell Lines Tested | Assay Type | Average EC50 / IC50 (nM) | Reference |
|-------------------------------|-----------------------------|--------------------|--------------------------|---------------------|
| Acute Myeloid Leukemia (AML) | 20 | Cell Proliferation | 137 ± 30 | [8] |
| Small Cell Lung Cancer (SCLC) | >165 (panel) | LSD1 Enzyme Assay | 24 | [6] |

Table 2: In Vivo Efficacy of GSK2879552 in SCLC Xenograft Models

| Xenograft Model | Dose & Route | Treatment Schedule | Tumor Growth Inhibition (TGI) | Reference |
|-----------------|-----------------|----------------------|-------------------------------|---------------------|
| NCI-H1417 | 1.5 mg/kg, p.o. | Daily for 25-35 days | 83% | [9] |
| NCI-H526 | 1.5 mg/kg, p.o. | Daily for 25-35 days | 57% | [9] |
| NCI-H69 | 1.5 mg/kg, p.o. | Daily for 25-35 days | 49% | [9] |
| NCI-H510 | 1.5 mg/kg, p.o. | Daily for 25-35 days | 38% | [9] |

Table 3: Pharmacokinetic Properties of GSK2879552 in Mice

| Parameter | Value | Conditions | Reference |
|--------------------------|-----------|----------------------|-----------|
| Bioavailability (F%) | 59.2% | 5 mg/kg, oral (p.o.) | [10] |
| Half-life (T1/2) | 1.9 hours | 5 mg/kg, p.o. | [10] |
| Max Concentration (Cmax) | 720 ng/mL | 5 mg/kg, p.o. | [10] |

Experimental Protocols

Protocol 1: In Vivo Xenograft Study Using GSK2879552

This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with **GSK2879552**.

1. Materials and Reagents

- Cell Line: SCLC cell line of interest (e.g., NCI-H1417).
- Animals: 6-8 week old female immunodeficient mice (e.g., NOD-SCID or Athymic Nude).
- Media: Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.
- Reagents: PBS, Trypsin-EDTA, Matrigel (optional), **GSK2879552** powder.
- Vehicle: 0.5% or 0.6% Methylcellulose with 0.2% Tween 80 in sterile water.[11]
- Equipment: Hemocytometer, centrifuges, sterile syringes (1 mL), needles (27-30G), calipers, animal balance.

2. Cell Preparation and Implantation

- Culture SCLC cells under standard conditions to ~80% confluency.
- Harvest cells using Trypsin-EDTA, wash with PBS, and perform a cell count using a hemocytometer.

- Centrifuge cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel (optional, can improve tumor take-rate) to a final concentration of 5×10^7 cells/mL.
- Subcutaneously inject 100 μ L of the cell suspension (5×10^6 cells) into the right flank of each mouse.

3. Tumor Growth Monitoring and Group Randomization

- Monitor mice for tumor formation.
- Begin measuring tumor volume 2-3 times per week using digital calipers once tumors are palpable.
- Calculate tumor volume using the formula: $\text{Volume} = (\text{Width}^2 \times \text{Length}) / 2$.
- When the average tumor volume reaches 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

4. **GSK2879552** Formulation and Administration

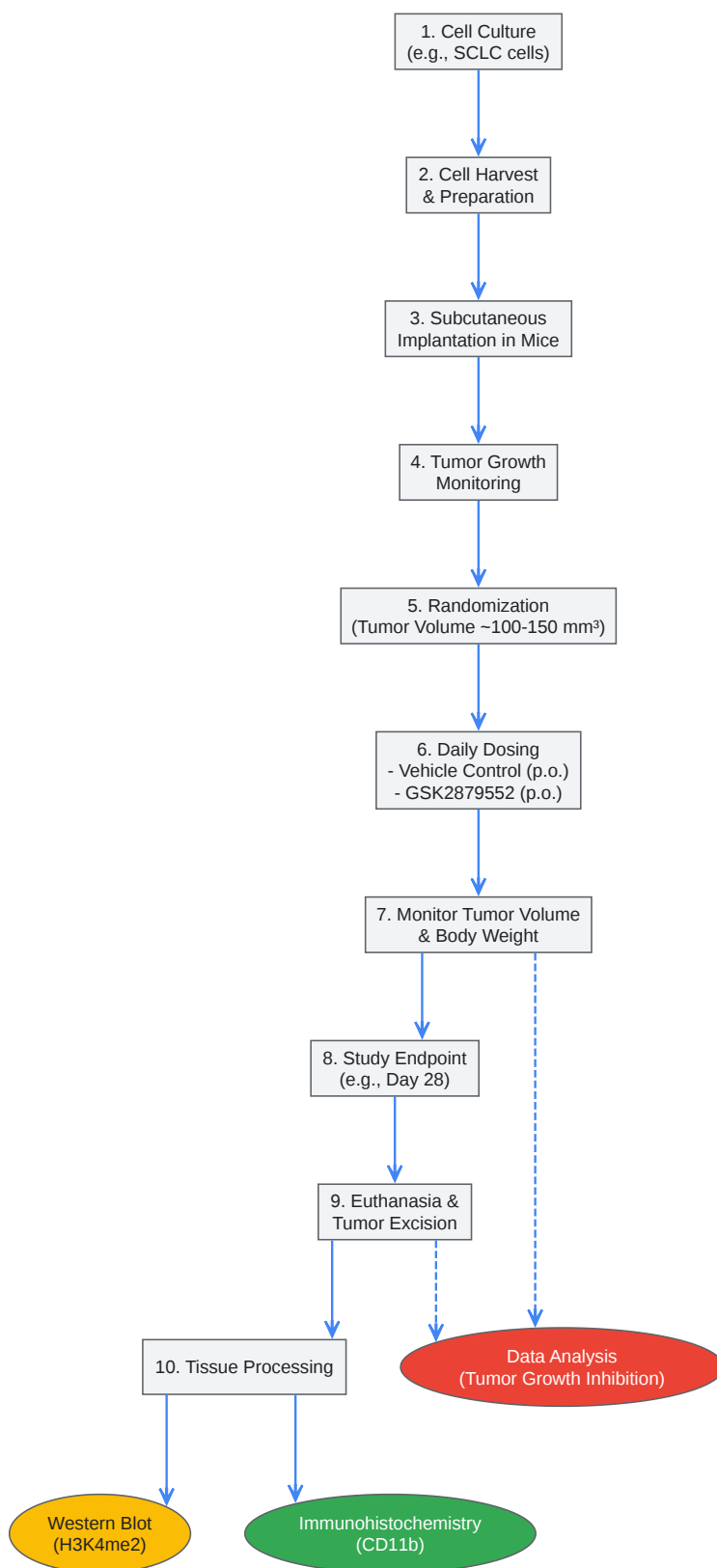
- Prepare the vehicle solution (e.g., 0.5% Methylcellulose and 0.2% Tween 80 in water).
- Calculate the required amount of **GSK2879552** for the desired dose (e.g., 1.5 mg/kg).[9]
- Prepare a fresh dosing solution daily. Weigh the required **GSK2879552** powder and suspend it in the vehicle to the final concentration (e.g., 0.15 mg/mL for a 10 mL/kg dosing volume). Vortex thoroughly before each use.
- Administer the **GSK2879552** suspension or vehicle control to the respective groups via oral gavage (p.o.) once daily.

5. Study Endpoint and Tissue Collection

- Continue daily treatment and monitor tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 25-35 days).[9]
- The primary endpoint is typically tumor growth inhibition. Euthanize mice if tumors exceed a predetermined size (e.g., 2000 mm³) or if body weight loss exceeds 20%.

- At the end of the study, euthanize all remaining animals.
- Excise tumors, measure their final weight, and divide the tissue for downstream analysis (e.g., snap-freeze in liquid nitrogen for Western blot or fix in 10% neutral buffered formalin for IHC).

Xenograft Study Workflow



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Caption: Experimental workflow for a xenograft study with **GSK2879552**.

Protocol 2: Pharmacodynamic Analysis of Xenograft Tumors

A. Western Blot for H3K4 Dimethylation (H3K4me2)

This protocol assesses the on-target effect of **GSK2879552** by measuring the levels of H3K4me2.

- Tissue Lysis and Histone Extraction

1. Homogenize ~50 mg of frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.[\[12\]](#)
2. Sonicate the lysate to shear DNA and ensure complete lysis.
3. Centrifuge at >12,000 x g for 20 minutes at 4°C.
4. Collect the supernatant (total protein lysate). Alternatively, perform an acid extraction protocol specifically for histones.
5. Determine protein concentration using a BCA assay.

- SDS-PAGE and Transfer

1. Prepare samples by adding LDS sample buffer and boiling at 95°C for 5 minutes.[\[13\]](#)
2. Load 15-20 µg of protein per lane onto a 4-20% Tris-Glycine gel.
3. Run the gel until adequate separation of low molecular weight proteins is achieved (histones are ~17 kDa).
4. Transfer proteins to a PVDF membrane.

- Immunoblotting

1. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

2. Incubate the membrane with a primary antibody against H3K4me2 (diluted in blocking buffer) overnight at 4°C.[14]
3. Wash the membrane 3x with TBST.
4. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
5. Wash the membrane 3x with TBST.
6. Apply ECL substrate and visualize the bands using a chemiluminescence imager.
7. Strip and re-probe the membrane with an antibody for total Histone H3 as a loading control.[14]

B. Immunohistochemistry (IHC) for Myeloid Differentiation Marker CD11b

This protocol evaluates the pro-differentiating effect of **GSK2879552** in tumors.

- Tissue Preparation

1. Fix excised tumors in 10% neutral buffered formalin for 24 hours.
2. Process tissues and embed in paraffin.
3. Cut 4-5 µm sections and mount on charged slides.

- Deparaffinization and Antigen Retrieval

1. Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
[15]
2. Perform heat-induced antigen retrieval using a steamer or water bath in Citrate Buffer (10 mM, pH 6.0) for 20-30 minutes.[15]
3. Allow slides to cool to room temperature.

- Staining

1. Wash slides in PBS.

2. Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.[15]
 3. Wash with PBS and block non-specific binding with a serum-free protein block for 20 minutes.
 4. Incubate sections with a primary antibody against mouse CD11b overnight at 4°C.
 5. Wash slides in TBST.
 6. Incubate with a biotinylated secondary antibody (e.g., anti-rat) for 30 minutes.
 7. Wash, and then incubate with an ABC-HRP reagent for 30 minutes.
 8. Develop the signal using a DAB substrate, monitoring for color change.
 9. Counterstain with hematoxylin, dehydrate, and mount with a coverslip.
- Analysis
 1. Scan the slides and quantify the percentage of CD11b-positive cells or the staining intensity within the tumor microenvironment using image analysis software. An increase in CD11b staining in the **GSK2879552**-treated group would indicate a pro-differentiative response.

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